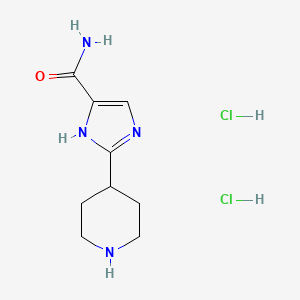

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c10-8(14)7-5-12-9(13-7)6-1-3-11-4-2-6;;/h5-6,11H,1-4H2,(H2,10,14)(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOPZIHSNIHJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(N2)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138212-77-6 | |

| Record name | 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to ensure efficient conversion and minimal by-products. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, including room temperature and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride is a chemical compound with a wide array of scientific research applications. It is characterized by imidazole and piperidine moieties, with a molecular formula of and a molecular weight of approximately 267.16 g/mol . This compound is recognized for its role in biological applications, particularly as a potential therapeutic agent. It's important to note that this compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

- Chemistry It can be used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.

- Biology It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

- Medicine It is investigated for potential therapeutic applications, such as treating infectious diseases and cancer.

- Industry It is used in developing new materials like polymers and coatings because of its unique chemical properties.

Bioactivity of Benzimidazole Derivatives

Benzimidazole derivatives, including those related to this compound, have shown significant bioactivity . Some examples include:

- Analgesic and Anti-inflammatory Effects Certain benzimidazole derivatives have displayed significant analgesic and anti-inflammatory effects .

- Inhibitory Activity One compound exhibited potent inhibitory activity on nitric oxide and TNF-α production and prevented ear oedema in xylene-treated mice .

- Gastroprotective Potential Some compounds showed potential as gastroprotective lead compounds that can be developed into orally active analgesic and anti-inflammatory agents .

- COX-2 Enzyme Inhibition Certain derivatives demonstrated notable activity against the COX-2 enzyme, suggesting potential anti-inflammatory properties .

Several compounds share structural similarities with this compound, exhibiting a range of biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzimidazole-4-carboxamide | Benzimidazole ring | Anticancer activity via PARP inhibition |

| 2-(pyrrolidin-2-yl)-1H-imidazole-4-carboxamide | Pyrrolidine instead of piperidine | Potential neuroprotective effects |

| 2-(morpholin-4-yl)-1H-imidazole-4-carboxamide | Morpholine ring | Anticancer properties similar to imidazoles |

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Key Comparative Insights

Core Modifications: Imidazole vs. Benzoimidazole: Benzoimidazole derivatives (e.g., ) exhibit increased lipophilicity due to fused aromatic rings, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Carboxamide vs. Carboxylate/Carboxylic Acid: The carboxamide group in the target compound offers hydrogen-bonding capabilities without the ionization state dependency seen in carboxylate () or carboxylic acid () analogs. This could improve target selectivity and metabolic stability.

Substituent Effects :

- Piperidine Linkage : Compounds with direct piperidin-4-yl attachment (target compound, ) favor interactions with amine-binding receptors or enzymes. In contrast, ethyl-linked analogs () may adopt variable orientations, affecting potency.

- Heterocyclic Additions : Pyridine () and pyrimidine () substituents introduce aromatic nitrogen atoms, enabling π-π stacking or additional hydrogen bonding, which are critical for kinase or protease inhibition.

Physicochemical Properties :

- Molecular weights range from 263.08 () to 282.17 (), with lower weights correlating to better bioavailability.

- The dihydrochloride salt form (common across all analogs) improves solubility, critical for in vivo applications.

Research and Application Trends

- Pharmaceutical Development : Compounds like with pyrimidine substituents are prioritized in kinase inhibitor research due to their dual heterocyclic motifs.

- Agrochemical Use : The tetrahydro-benzoimidazole derivative () is marketed for industrial applications, highlighting its stability under diverse conditions.

- Synthetic Versatility : The carboxylate analog () serves as a precursor for further functionalization, underscoring its role in combinatorial chemistry.

Biological Activity

2-(Piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and the implications of its activity in various therapeutic contexts.

- Molecular Formula : C₉H₁₆Cl₂N₄O

- Molecular Weight : 267.16 g/mol

- IUPAC Name : 2-(4-Piperidinyl)-1H-imidazole-4-carboxamide dihydrochloride

- Appearance : Powder

- Storage Temperature : Room Temperature

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the alkylation of imidazole derivatives with piperidine. The specific synthetic pathways can significantly influence the yield and purity of the final product.

Anticancer Properties

One of the most notable activities of this compound is its potential anticancer effects. It has been shown to inhibit cell proliferation through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell growth, such as PARP (poly(ADP-ribose) polymerase), which is crucial for DNA repair mechanisms in cancer cells.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis (programmed cell death) and decreased tumor growth.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has shown efficacy in reducing inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage models . This suggests potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : It interacts with specific receptors and enzymes, modulating their activity to exert therapeutic effects. For instance, it may act as a competitive inhibitor for certain enzymatic pathways critical in cancer and inflammation .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions combining imidazole and piperidine precursors. Key steps include cyclization of carboxamide intermediates and subsequent dihydrochloride salt formation. Catalysts such as palladium on carbon (Pd/C) for hydrogenation or acidic/basic conditions for ring closure are critical. Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., ethanol for solubility). Reaction progress should be monitored via TLC or HPLC, with final purification using recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Structural confirmation requires - and -NMR spectroscopy to verify imidazole and piperidine ring protons/carbons. Mass spectrometry (ESI-MS) confirms molecular weight ([M+H] expected at ~285.2 g/mol). X-ray crystallography may resolve stereochemical ambiguities, particularly for the piperidine ring’s chair conformation .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The dihydrochloride salt is hygroscopic and should be stored in desiccated conditions (<30% humidity) at 2–8°C. Long-term stability studies (e.g., 6–12 months) should assess decomposition via HPLC, focusing on imidazole ring oxidation or piperidine N-oxide formation. Accelerated stability testing (40°C/75% RH for 1–3 months) can predict degradation pathways .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., JAK2 or PI3K) due to the imidazole-piperidine scaffold’s affinity for ATP-binding pockets. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations can screen cytotoxicity. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer : Synthesize analogs with substituent variations:

- Piperidine ring : Introduce methyl or ethyl groups at the 3-position to sterically hinder off-target interactions.

- Imidazole core : Replace the carboxamide with sulfonamide or ester groups to modulate hydrophilicity.

Test analogs against a panel of 10–15 kinases using competitive binding assays (e.g., KINOMEscan). Molecular docking (AutoDock Vina) against crystallographic kinase structures (PDB) can rationalize selectivity trends .

Q. How should researchers address contradictions in biological activity data across cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific metabolic uptake or efflux pumps (e.g., P-gp). Perform:

- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS.

- Inhibitor co-treatment : Use verapamil (P-gp inhibitor) to assess transporter-mediated resistance.

Cross-validate findings in 3D spheroid models or primary cells to reduce artifacial monolayer effects .

Q. What computational strategies predict off-target interactions for this compound?

- Methodological Answer : Combine:

- Phylogenetic tree analysis : Identify homologous binding sites across protein families (e.g., GPCRs vs. kinases).

- Machine learning : Train Random Forest models on ChEMBL bioactivity data to predict promiscuity.

Experimental validation via thermal shift assays (TSA) quantifies binding to predicted off-targets (e.g., carbonic anhydrase) .

Q. What formulation challenges arise in preclinical studies, and how can they be mitigated?

- Methodological Answer : Poor oral bioavailability (<20%) is common due to high polarity. Strategies include:

- Prodrug design : Synthesize ester prodrugs (e.g., ethyl carbamate) to enhance membrane permeability.

- Nanocarriers : Encapsulate in PEGylated liposomes (50–100 nm size) for sustained release.

Assess pharmacokinetics in rodent models (C, AUC) with LC-MS quantification .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.